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Compound of Interest

1-(2-Amino-3-
Compound Name:
fluorophenyl)ethanone

CAS No.: 124623-26-3

Cat. No.: B037858

Get Quote

Executive Summary & Structural Analysis

1-(2-Amino-3-fluorophenyl)ethanone (also known as 2'-Amino-3'-fluoroacetophenone)
presents a unique solubility profile driven by the interplay between its lipophilic fluorinated ring
and its capacity for intramolecular hydrogen bonding. Unlike its para-amino isomers, the ortho-
amino placement relative to the carbonyl group allows for the formation of a stable 6-
membered pseudo-ring structure.

This intramolecular interaction significantly reduces the molecule's ability to donate hydrogen
bonds to solvents, thereby enhancing solubility in non-polar organic solvents and reducing
water solubility compared to non-fluorinated or para-substituted analogs.

Physicochemical Identity
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Property Detail

CAS Number 124623-26-3
Molecular Formula CsHsFNO
Molecular Weight 153.15 g/mol

Ortho-Amino/Carbonyl Motif (Intramolecular H-

Key Structural Feature .
Bonding)

C3-Fluorine atom induces inductive withdrawal

Electronic Effect ) ) o .
(-), increasing acidity of the aniline protons.

Predicted Solubility Profile & Solvent Compatibility

Based on structural analogs (e.g., 2'-aminoacetophenone and 3'-fluoroacetophenone) and
thermodynamic principles, the solubility hierarchy for this compound follows a "Like-Dissolves-
Like" mechanism modified by the fluorine atom's lipophilicity.

Solvent Class Compatibility Table

Data represents the expected thermodynamic solubility trends based on functional group

analysis.
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Representative Solubility Mechanistic
Solvent Class L. ]
Solvents Prediction Rationale
Dipole-dipole

Polar Aprotic

DMSO, DMF, DMAc

Very High (>200
mg/mL)

interactions disrupt
crystal lattice
effectively; Fluorine
enhances interaction
with polar aprotic

media.

Polar Protic

Methanol, Ethanol,
IPA

High (>100 mg/mL)

Solvent acts as H-
bond donor to the
carbonyl oxygen;
solubility decreases
as alkyl chain length

of alcohol increases.

Moderately Polar

Acetone, Ethyl
Acetate, THF

High (>80 mg/mL)

Excellent compatibility
with the ketone
moiety; minimal
disruption of the
intramolecular H-bond

required for solvation.

Chlorinated

Dichloromethane
(DCM), Chloroform

Good (>50 mg/mL)

Favorable dispersion
forces; Fluorine atom
increases affinity for

chlorinated solvents.

Non-Polar

Toluene, Hexane,

Heptane

Moderate to Low

Soluble in hot
Toluene; limited
solubility in aliphatic
hydrocarbons due to
the polar

carbonyl/amine core.

Agqueous

Water, PBS (pH 7.4)

Very Low (<1 mg/mL)

Intramolecular H-
bonding shields the
hydrophilic groups;
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Fluorine adds

hydrophobicity.

Solvation Mechanism & Thermodynamics

The dissolution of 1-(2-Amino-3-fluorophenyl)ethanone is governed by the competition
between the lattice energy of the solid and the solvation enthalpy.

Diagram 1: Solvation Dynamics Pathway

This diagram illustrates the mechanistic competition between the stable intramolecular state
and the solvent-mediated state.
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Caption: The intramolecular hydrogen bond creates a kinetic and thermodynamic barrier to
solvation, requiring polar aprotic solvents to effectively disrupt the internal stabilization.

Validated Experimental Protocol (Gravimetric/HPLC)

To generate precise solubility data (e.g., for regulatory filing or process scale-up), follow this
self-validating saturation shake-flask method.

Phase 1: Preparation & Saturation

o Excess Addition: Add 1-(2-Amino-3-fluorophenyl)ethanone in excess to 10 mL of the target
solvent in a crimp-sealed vial.

o Equilibration: Agitate at constant temperature (e.g., 25°C + 0.1°C) for 24-48 hours.
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o Validation Step: Check for the presence of undissolved solid. If fully dissolved, add more

solid until a precipitate remains.

o Sedimentation: Allow the suspension to settle for at least 4 hours to ensure phase

separation.

Phase 2: Sampling & Quantification

« Filtration: Filter the supernatant through a 0.22 um PTFE syringe filter (pre-heated to the
equilibration temperature to prevent precipitation).

 Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent
crystallization.

e Analysis: Quantify using HPLC-UV (Detection at ~254 nm or determined Amax).

o Reference Standard: Prepare a calibration curve (0.01 — 1.0 mg/mL) using a reference

standard of known purity.

Diagram 2: Solubility Determination Workflow
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Caption: A rigorous workflow ensuring thermodynamic equilibrium is reached before
guantification, preventing false-low solubility readings.

Thermodynamic Modeling for Process Optimization

For researchers needing to extrapolate solubility across different temperatures (e.g., for cooling
crystallization), the Modified Apelblat Equation is the industry standard model for this class of
compounds:
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e X: Mole fraction solubility[1]
e T: Absolute temperature (K)[1][2]

¢ A, B, C: Empirical constants derived from experimental data points (minimum 5 temperatures
recommended).

Application:

(Enthalpy of solution) is positive, solubility increases with temperature (Endothermic).

e For 2-aminoacetophenones, dissolution is typically endothermic, meaning heating the
solvent significantly boosts solubility, making cooling crystallization a viable purification
method.

References
» European Patent Office. (1989). EP0325247B1 - Camptothecin derivatives and process for

preparing same. (Demonstrates usage of 2-amino-3-fluoroacetophenone as a lipophilic
intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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